1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Medicinal Chemistry Triazole-Urea Scaffold Structure-Activity Relationship

Accelerate hit-to-lead campaigns with this pre-made triazole-urea scaffold (CAS 2034532-59-5). The distinct 1-(pyridin-4-yl)-1,2,3-triazole and cyclopentyl-urea pharmacophore enables systematic structure-activity relationship (SAR) studies for kinase targets like CSF1R and PDGFR without custom synthesis delays. - Purity: ≥95% (HPLC), suitable as an HPLC/LC-MS reference standard. - Available in standard pack sizes (1 mg, 5 mg, 10 mg, 25 mg) with bulk and custom synthesis options. - In stock for immediate dispatch, supporting rapid preliminary biological screening.

Molecular Formula C14H18N6O
Molecular Weight 286.339
CAS No. 2034532-59-5
Cat. No. B2816579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
CAS2034532-59-5
Molecular FormulaC14H18N6O
Molecular Weight286.339
Structural Identifiers
SMILESC1CCC(C1)NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
InChIInChI=1S/C14H18N6O/c21-14(17-11-3-1-2-4-11)16-9-12-10-20(19-18-12)13-5-7-15-8-6-13/h5-8,10-11H,1-4,9H2,(H2,16,17,21)
InChIKeyRJJBANNCXXRNBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2034532-59-5): Structural Classification and Research Procurement Profile


1-cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2034532-59-5) is a synthetic, non‑cyclic urea derivative with a molecular formula of C14H18N6O and a molecular weight of 286.33 g/mol [1]. Structurally, it integrates a cyclopentyl‑urea segment with a 1,2,3‑triazole ring that is N1‑substituted by a pyridin‑4‑yl moiety via a methylene bridge [1]. This specific arrangement places it within the broader class of triazole‑urea hybrids, a scaffold frequently explored in medicinal chemistry for kinase inhibition and receptor modulation [1]. The compound is commercially available as a non‑human research reagent from multiple suppliers.

Why a Generic 1,2,3‑Triazole‑Urea Analog Cannot Substitute for this Specific 1‑Cyclopentyl‑3‑(pyridin‑4‑yl‑triazolylmethyl)‑urea Scaffold


The defined combination of a cyclopentyl‑urea terminus and a pyridin‑4‑yl‑substituted 1,2,3‑triazole connected via a methylene linker creates a unique three‑dimensional pharmacophore [1]. Substituting any single module—such as replacing the cyclopentyl group with a linear alkyl, or moving the pyridine nitrogen to the 3‑position—fundamentally alters hydrogen‑bonding capacity, steric bulk, and electronic distribution [1]. Consequently, activity, selectivity, and physicochemical profiles observed for one analog cannot be assumed to hold for another. The evidence below quantifies where possible how even subtle structural changes in this chemical series produce measurable differences in biological performance.

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea Versus Structural Analogs


Structural Scaffold Differentiation from N‑Substitution Variants

The compound possesses a unique combination of a cyclopentyl‑urea moiety and a pyridin‑4‑yl‑triazole connected via a methylene spacer [1]. This architecture differentiates it from closely related analogs, such as 1‑(tert‑butyl)‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea (CAS 2034532‑60‑8), which features a tert‑butyl group instead of cyclopentyl, and 1‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)‑3‑(thiazol‑2‑yl)urea (CAS 2034532‑53‑9), which incorporates a thiazol‑2‑yl terminus [1]. The cyclopentyl ring introduces distinct conformational rigidity and lipophilicity compared to linear or branched alkyl analogs.

Medicinal Chemistry Triazole-Urea Scaffold Structure-Activity Relationship

Kinase Inhibition Potential Inferred from Class Activity of Triazole-Urea Hybrids

A structurally distinct but mechanistically related series of cyclopentyl‑urea compounds were evaluated as CSF1R inhibitors, with the cyclopentyl urea analog C13 achieving an IC50 of 6 nM in a biochemical assay [1]. This data does not directly correspond to the target compound 2034532‑59‑5, but demonstrates that cyclopentyl urea motifs can confer potent kinase engagement when paired with appropriate heterocyclic warheads [1]. No direct quantitative data for this specific compound against CSF1R, PDGFR, or any other kinase has been published in peer‑reviewed literature.

Kinase Inhibition CSF1R PDGFR Cancer Research

Absence of Reported Selectivity Data Precludes Off‑Target Risk Assessment

No selectivity profiling data (e.g., kinase panel screening, CEREP, or SafetyScreen panels) has been published for 1‑cyclopentyl‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea. In contrast, several analogs in the broader triazole‑urea class have been shown to exhibit differential selectivity profiles based on subtle N‑substituent changes; for instance, cyclopentyl urea analogs C37 and C64 in a related series showed CSF1R/FLT3 selectivity ratios of 11.9 and 9.7, respectively [1].

Kinase Selectivity Off‑Target Profiling Drug Discovery

Physicochemical and Drug‑Likeness Differentiation Based on Calculated Descriptors

Based on its molecular formula (C14H18N6O, MW 286.33) [1], the compound is predicted to comply with Lipinski's Rule of Five. The cyclopentyl group confers higher lipophilicity (calculated logP) compared to more polar urea N‑substituents such as tetrahydropyran (e.g., analog CAS 2034532‑71‑1) or methoxyethyl (CAS 2034304‑12‑4) [1].

Physicochemical Properties Lipinski Rules Drug‑Likeness

Commercial Availability and Purity Benchmarks

The compound is available from multiple non‑excluded suppliers with typical reported purity of ≥95% as determined by HPLC [1]. This level meets standard requirements for in vitro biochemical and cellular assays. No certified reference standard (e.g., ISO 17034) or pharmacopoeial monograph exists, which places it in the category of a research‑grade tool compound rather than a validated pharmaceutical impurity or primary standard.

Procurement Purity Analysis Research Reagent

Best‑Fit Application Scenarios for Procuring 1‑Cyclopentyl‑3‑((1‑(pyridin‑4‑yl)‑1H‑1,2,3‑triazol‑4‑yl)methyl)urea


Scaffold‑Hopping and SAR Exploration in Kinase Inhibitor Programs

The compound's unique union of a cyclopentyl‑urea and a 1‑(pyridin‑4‑yl)‑1,2,3‑triazole makes it a suitable candidate for scaffold‑hopping exercises aimed at identifying novel chemotypes for kinase targets that are sensitive to triazole‑containing inhibitors, such as CSF1R or PDGFR [REFS-1, REFS-2]. Researchers may use this compound as a core structure for systematic N‑substituent variation, focusing on how the cyclopentyl ring influences potency, selectivity, and metabolic stability relative to linear or aryl ureas [1].

Chemical Biology Probe Development Requiring a Defined Pharmacophore

For chemical biology studies investigating pathways modulated by triazole‑urea pharmacophores, this compound provides a well‑defined starting point [1]. Its structural assignment is unambiguous, and the combination of hydrogen‑bond donor (urea NH) and acceptor (pyridine nitrogen, triazole) functionalities supports rational target‑engagement hypotheses [1]. Users should note that no target‑engagement biomarkers or cellular pathway modulation data are yet available, so probe validation must be performed internally [1].

Reference Compound for Analytical Method Development

The defined molecular formula (C14H18N6O) and molecular weight (286.33 g/mol) make this compound suitable as a retention‑time marker or system suitability standard in HPLC and LC‑MS method development for triazole‑urea libraries [1]. Its purity of ≥95% supports use as a qualitative reference, though quantitative applications would require further characterization or the use of a qualified reference standard [1].

Early‑Stage Drug Discovery Requiring a Structurally Distinct, Commercially Accessible Triazole‑Urea

In hit‑to‑lead or lead‑optimization campaigns, procuring this compound allows rapid access to a pre‑made, structurally distinct entity without the need for de novo synthesis [1]. This is particularly valuable when time constraints or synthetic complexity hinder in‑house preparation. As a commercial research reagent, it serves as an efficient entry point for preliminary biological screening, with the caveat that all activity, selectivity, and ADME endpoints must be generated internally [1].

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